![molecular formula C13H8N6S B2473506 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide CAS No. 477853-41-1](/img/structure/B2473506.png)
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide
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Overview
Description
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Potential A2B Receptor Antagonists
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been studied as potential A2B receptor antagonists . A2B receptors are expressed in human microvascular endothelial cells and regulate angiogenic factors, which are major mechanisms for tumor growth regulation . Therefore, these compounds could potentially be used in the development of new chemotherapeutic agents .
Anticancer Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in cytotoxic evaluation, with six active derivatives showing IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . This suggests potential applications in cancer treatment .
Antimicrobial Agents
The [1,2,4]triazolo[4,3-a]quinoxaline structure is present in many important structures in agriculture and medicinal chemistry, such as antibacterial and antifungal agents . This suggests that “2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide” could potentially have applications in the development of new antimicrobial agents .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for potential antiviral activity against Herpes simplex virus . This suggests that “2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide” could potentially have applications in antiviral treatments .
Antiparasitic Activity
The [1,2,4]triazolo[4,3-a]quinoxaline structure is also present in antiparasitic agents . This suggests that “2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide” could potentially have applications in the treatment of parasitic infections .
Cardiovascular Vasodilators
The [1,2,4]triazolo[4,3-a]quinoxaline structure is present in cardiovascular vasodilators . This suggests that “2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide” could potentially have applications in the treatment of cardiovascular conditions .
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been associated withA2B receptors and PCAF (P300/CBP-associated factor) . A2B receptors are known to regulate angiogenic factors and thus play a significant role in tumor growth regulation . PCAF is a histone acetyltransferase that has emerged as a potential therapeutic target for cancer treatment .
Mode of Action
It’s suggested that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives may interact with their targets (such as a2b receptors and pcaf) and induce changes that lead to their observed biological activities .
Biochemical Pathways
It’s known that a2b receptor antagonists can influence pathways related to angiogenesis . Similarly, PCAF inhibitors can affect gene expression by modulating histone acetylation .
Pharmacokinetics
The pharmacokinetic properties of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied .
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines . They have also been associated with the upregulation of pro-apoptotic proteins and downregulation of pro-oncogenic cell survival proteins .
properties
IUPAC Name |
4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVOSPMDPLDINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide |
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